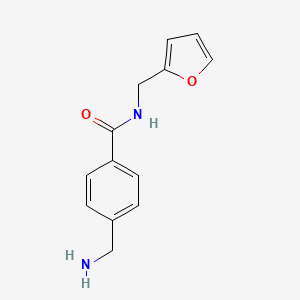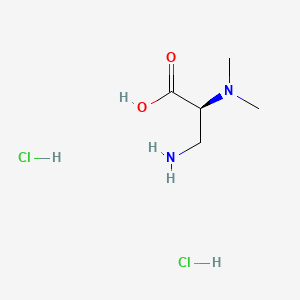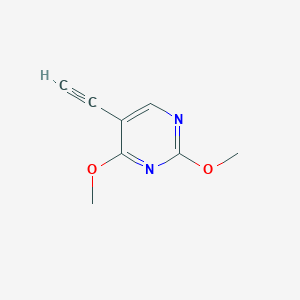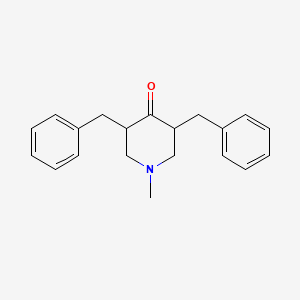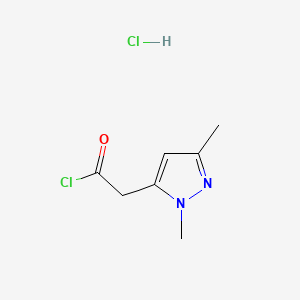
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an acetyl chloride group attached to the pyrazole ring, which is further stabilized by the addition of hydrochloride.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions.
Introduction of the Acetyl Chloride Group: The acetyl chloride group is introduced by reacting the pyrazole derivative with acetyl chloride in the presence of a base such as pyridine. This reaction is typically carried out at low temperatures to prevent side reactions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the acetyl chloride derivative to form the hydrochloride salt. This step is usually performed in an aqueous medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
Substitution Reactions: The acetyl chloride group in 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The pyrazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The acetyl chloride group can be hydrolyzed in the presence of water or aqueous bases to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous bases such as sodium hydroxide or potassium hydroxide
Major Products Formed
Substitution Products: Amides, esters, thioesters
Hydrolysis Product: 2-(1,3-dimethyl-1H-pyrazol-5-yl)acetic acid
科学的研究の応用
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
1-cyanoacetyl-3,5-dimethylpyrazole: Another pyrazole derivative with a cyanoacetyl group instead of an acetyl chloride group.
3,5-dimethyl-1H-pyrazole-1-acetic acid: A related compound with a carboxylic acid group instead of an acetyl chloride group.
Uniqueness
2-(1,3-dimethyl-1H-pyrazol-5-yl)acetyl chloride hydrochloride is unique due to the presence of the acetyl chloride group, which imparts high reactivity and versatility in chemical synthesis
特性
分子式 |
C7H10Cl2N2O |
|---|---|
分子量 |
209.07 g/mol |
IUPAC名 |
2-(2,5-dimethylpyrazol-3-yl)acetyl chloride;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O.ClH/c1-5-3-6(4-7(8)11)10(2)9-5;/h3H,4H2,1-2H3;1H |
InChIキー |
MNDRAVSDTMXCOH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)CC(=O)Cl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


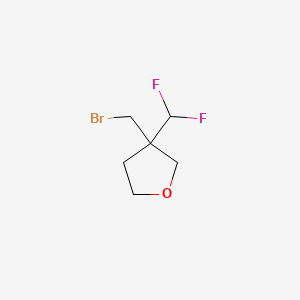

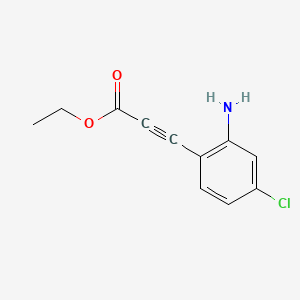
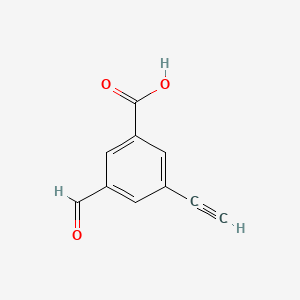
![4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13548069.png)
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
